Methyl 12-hydroxydodecanoate
Overview
Description
Methyl 12-hydroxydodecanoate is an organic compound with the molecular formula C13H26O3. It is a methyl ester of 12-hydroxydodecanoic acid and is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by its hydroxyl group on the 12th carbon of the dodecanoic acid chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-hydroxydodecanoate can be synthesized through the esterification of 12-hydroxydodecanoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, this compound can be produced through the depolymerization of nylon-12 using supercritical methanol. This method involves treating waste nylon-12 with supercritical methanol, resulting in the formation of this compound in good yield . This process not only provides a valuable compound but also contributes to the recycling of plastic waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-hydroxydodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 12-ketododecanoic acid or 12-dodecanedioic acid.
Reduction: 12-hydroxydodecanol.
Substitution: Various ethers or esters depending on the substituent.
Scientific Research Applications
Methyl 12-hydroxydodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of methyl 12-hydroxydodecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function. In biological systems, it may be metabolized through β-oxidation pathways, leading to the formation of shorter-chain fatty acids and other metabolites .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxycapronate
- Methyl 5-hexenoate
- Methyl 12-hydroxystearate
Uniqueness
Methyl 12-hydroxydodecanoate is unique due to its specific chain length and the position of the hydroxyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
methyl 12-hydroxydodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYBBOXJKXXXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334949 | |
Record name | Methyl 12-hydroxydodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71655-36-2 | |
Record name | Methyl 12-hydroxydodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.